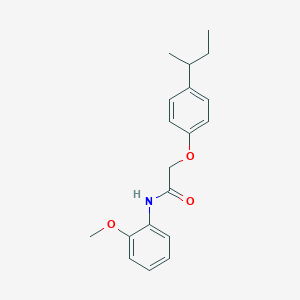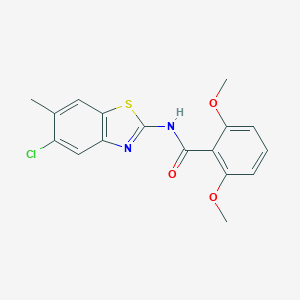
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide, also known as BM212, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has been shown to possess various biological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has also been shown to modulate the activity of ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide is its relatively simple synthesis method, which makes it readily available for laboratory studies. However, one limitation is the lack of extensive research on its toxicity and safety profile, which may limit its potential as a therapeutic agent.
Direcciones Futuras
Future research on N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide could focus on its potential use in the treatment of specific inflammatory and neurological disorders. Additionally, further studies on its toxicity and safety profile would be necessary before it can be considered for clinical use. Finally, the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide could make it more accessible for laboratory studies and drug development.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been investigated for its potential use in the treatment of cancer and neurological disorders.
Propiedades
Fórmula molecular |
C14H13BrN2O |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-12(15)7-8-13(16-10)17-14(18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
Clave InChI |
QFMNRYXOCOZOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC=C2)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)





